molecular formula C10H19N B1528267 7-Azaspiro[4.6]undecane CAS No. 184-13-4

7-Azaspiro[4.6]undecane

Cat. No. B1528267
CAS RN: 184-13-4
M. Wt: 153.26 g/mol
InChI Key: AYYZVVNDKLUTFW-UHFFFAOYSA-N
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Description

7-Azaspiro[4.6]undecane is a chemical compound with the molecular formula C10H19N . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 7-Azaspiro[4.6]undecane and related compounds has been explored in various studies. For instance, one study discussed the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . Another study presented a scalable synthesis of biologically relevant spirocyclic pyrrolidines .


Molecular Structure Analysis

The molecular structure of 7-Azaspiro[4.6]undecane consists of a ten-membered ring with one nitrogen atom . It also contains a spiroatom at the 7th position .

Scientific Research Applications

Synthesis of Spiroaminals

7-Azaspiro[4.6]undecane is a core component in several natural or synthetic products with significant biological activities. Various synthetic strategies have been developed for these spiroaminals due to their potential applications and the novelty of their structures (Sinibaldi & Canet, 2008).

Enantioselective Total Syntheses

Efficient and enantioselective synthesis methods for naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids have been developed, demonstrating the significance of 7-Azaspiro[4.6]undecane in the synthesis of complex organic compounds (Pandey et al., 2011).

Intermediate for Pharmacologically Important Alkaloids

The compound has been utilized in stereoselective syntheses of intermediates for the production of pharmacologically relevant alkaloids, such as perhydrohistrionicotoxin (Ibuka et al., 1981).

Biological Evaluation in Cancer Research

Compounds containing 7-Azaspiro[4.6]undecane have shown cytotoxic action against human cancer cells, highlighting their potential in cancer research (Rice et al., 1973).

Synthesis of Diazaspiro Compounds

The compound is integral in the synthesis of new 3,7-diazaspiro derivatives, further extending its applications in organic chemistry (Khrustaleva et al., 2018).

Role in Pheromone Research

7-Azaspiro[4.6]undecane derivatives have been used in studies related to sex-specific pheromonal activity, indicating their importance in biological and ecological research (Haniotakis et al., 1986).

Marine Natural Products

It's found in marine-derived psammaplysins, possessing unique structural backbones, and displaying significant biological properties, highlighting its potential in drug discovery (Youssef & Shaala, 2022).

Electrochemical Applications

The compound has been used in electrochemical lactonization of diols, showcasing its utility in electrochemistry (Kashiwagi et al., 2003).

Synthesis of Azaspirocyclic Ketones

7-Azaspiro[4.6]undecane plays a role in the direct access to azaspirocyclic ketones, important in the synthesis of alkaloids like cephalotaxine and histrionicotoxin (Middleton et al., 1989).

Comparative Study in Synthetic Approaches

The compound has been a subject in the critical and comparative studies of synthetic approaches towards histrionicotoxins, highlighting its relevance in synthetic organic chemistry (Shabir et al., 2020).

Anticonvulsant Properties

Its derivatives have been synthesized and tested for anticonvulsant activity, contributing to medicinal chemistry (Kamiński et al., 2014).

Involvement in Chemokine-Mediated Diseases

Derivatives of 7-Azaspiro[4.6]undecane have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases (Norman, 2007).

Structural Studies

The compound has been used in structural studies of spiro lactam-lactones, aiding in understanding molecular conformations (Zukerman-Schpector et al., 1999).

Prins Cascade Cyclization

It plays a role in the novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, crucial in organic synthesis (Reddy et al., 2014).

Bioactivity and Synthesis of Diazaspiro Compounds

The compound is central to the study of bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, relevant in treating various disorders (Blanco‐Ania et al., 2017).

Intramolecular Coupling in Organic Synthesis

7-Azaspiro[4.6]undecane derivatives have been synthesized through intramolecular coupling, demonstrating its versatility in organic synthesis (Pearson & Wang, 2002).

Synthesis of N-Protected Amino Acid-Esters

The compound is utilized in the synthesis of N-protected amino acid-esters, showcasing its application in peptide synthesis (Rao et al., 2016).

Chiral Syntheses from D-Fructose

7-Azaspiro[4.6]undecane derivatives have been synthesized from D-fructose, indicating its application in chiral syntheses (Chan et al., 1982).

Safety And Hazards

The safety information available indicates that 7-Azaspiro[4.6]undecane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

properties

IUPAC Name

7-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-10(5-1)7-3-4-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZVVNDKLUTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azaspiro[4.6]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Bernardi Rosso, B Matos Paz… - European Journal of …, 2022 - Wiley Online Library
The structure proposed for the putative Stemona alkaloid named as parvistemoamide (4 a or 4 b) has been questioned after revising the literature data and an attempted preparation of …
BK Corkey, ST Heller, YM Wang, FD Toste - Tetrahedron, 2013 - Elsevier
We report the palladium-catalyzed enantioselective cyclization of 1,6-enamidynes to form spirocyclic ring systems. We applied this methodology to the concise synthesis of the skeletal …
Number of citations: 27 www.sciencedirect.com

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